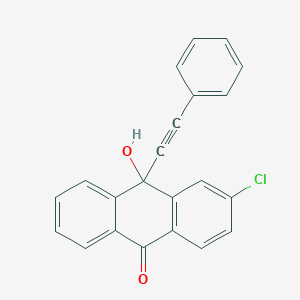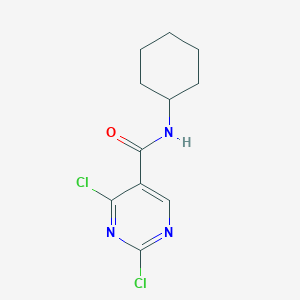
2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, a cyclohexyl group attached to the nitrogen atom, and a carboxamide group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide typically involves the chlorination of uracil followed by the introduction of the cyclohexyl group and the carboxamide functionality. One common method involves the following steps:
Chlorination of Uracil: Uracil is treated with phosphorus trichloride and xylene amine at elevated temperatures (around 130°C) to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
Introduction of Cyclohexyl Group: The chlorinated pyrimidine is then reacted with cyclohexylamine under appropriate conditions to introduce the cyclohexyl group at the nitrogen atom.
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and suitable solvents like alcoholic mixtures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Coupling Products: Diarylated pyrimidines.
科学研究应用
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,4-Dichloropyrimidine: A closely related compound with similar chemical properties but without the cyclohexyl and carboxamide groups.
2,4-Dichloro-5-nitropyrimidine: Another related compound with a nitro group at the 5 position instead of the carboxamide group.
Uniqueness
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide is unique due to the presence of the cyclohexyl group and the carboxamide functionality, which can impart distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C11H13Cl2N3O |
|---|---|
分子量 |
274.14 g/mol |
IUPAC 名称 |
2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H13Cl2N3O/c12-9-8(6-14-11(13)16-9)10(17)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,17) |
InChI 键 |
WHGHUMGXOFTWKC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)


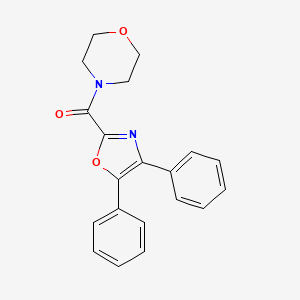
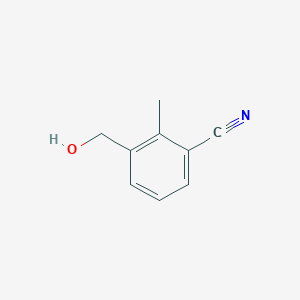

![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
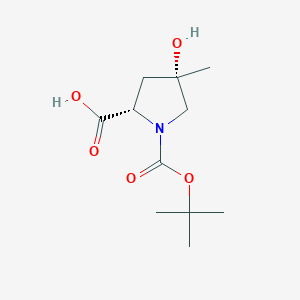
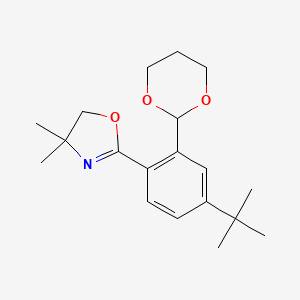

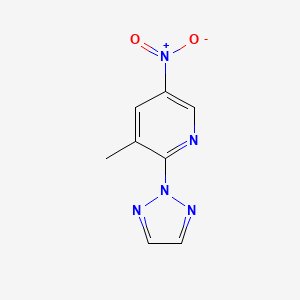
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
